molecular formula C9H8BrF3O2 B572537 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene CAS No. 1355247-61-8

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

Cat. No.: B572537
CAS No.: 1355247-61-8
M. Wt: 285.06
InChI Key: DDSFFIPBKXXXCY-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O2 It is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene typically involves the bromination of 2-ethoxy-1-(trifluoromethoxy)benzene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzene derivatives.

Scientific Research Applications

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, its effects are determined by its interactions with molecular targets, such as enzymes or receptors, and the pathways it influences.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both ethoxy and trifluoromethoxy groups can influence its solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The presence of bromine and trifluoromethoxy groups can significantly influence the compound's interactions with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H10BrF3O2C_10H_{10}BrF_3O_2. Its structure features a bromine atom, an ethoxy group, and a trifluoromethoxy group, which are pivotal for its biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₀BrF₃O₂
Molecular Weight303.09 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The trifluoromethoxy group enhances the compound's binding affinity to specific enzymes, potentially inhibiting their activity. This characteristic is observed in similar compounds where fluorinated groups increase potency against enzyme targets.
  • Receptor Modulation : The bromine atom can facilitate interactions with receptor sites, altering signaling pathways that lead to physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, likely due to the disruption of microbial cell membranes or interference with metabolic pathways.

Biological Activity Studies

Recent research has explored the biological effects of this compound in various contexts:

  • Antimicrobial Studies : In vitro tests demonstrated that the compound exhibits significant inhibitory effects against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL.
  • Anti-inflammatory Effects : Animal studies indicated that administration of this compound led to reduced inflammation markers in models of acute inflammation. This suggests potential for therapeutic use in inflammatory diseases.

Case Study: Antimicrobial Efficacy

A study conducted by [source] evaluated the antimicrobial properties of this compound against a panel of pathogens. The results showed:

PathogenMIC (µg/mL)
E. coli32
S. aureus64
Pseudomonas aeruginosa128

These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents.

Biochemical Interactions

The biochemical interactions of this compound have been characterized through various assays:

  • Cellular Effects : The compound was found to induce apoptosis in cancer cell lines, suggesting a mechanism for anticancer activity.
  • Metabolic Pathways : It was shown to modulate metabolic pathways involving cytochrome P450 enzymes, which are crucial for drug metabolism.

Properties

IUPAC Name

4-bromo-2-ethoxy-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-2-14-8-5-6(10)3-4-7(8)15-9(11,12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSFFIPBKXXXCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742776
Record name 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-61-8
Record name 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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